Prostaglandin E2-1-glyceryl ester-d5
Description
Structural and isotopic characterization
The structural characterization of this compound reveals a complex molecule that incorporates five deuterium atoms strategically positioned to provide optimal analytical performance while maintaining structural integrity. The molecular formula of this compound is C23H33D5O7, with a molecular weight of 431.6, representing an increase of 5 atomic mass units compared to the unlabeled analog due to the incorporation of five deuterium atoms. The formal chemical name for this compound is 9-oxo-11alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid,1-glyceryl ester-d5, which describes the complete stereochemical configuration and substitution pattern.
The incorporation of deuterium atoms in this compound follows established principles of isotopic labeling for mass spectrometry applications. Deuterium substitution provides several analytical advantages over other isotopic labels, particularly when compared to carbon-13 or nitrogen-15 labeling strategies. The kinetic isotope effect associated with deuterium substitution can influence reaction rates and metabolic stability, but these effects are generally minimal when deuterium is incorporated at positions that are not directly involved in metabolic transformations. The specific positions of deuterium incorporation in this compound are designed to maximize the mass shift while minimizing potential effects on the compound's chemical and physical properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H33D5O7 | |
| Molecular Weight | 431.6 | |
| Deuterium Content | 5 atoms | |
| Purity | ≥99% deuterated forms (d1-d5) | |
| Chemical Form | Glyceryl ester |
The stereochemical characteristics of this compound are critical for its function as an internal standard. The compound maintains the characteristic prostaglandin backbone structure with its distinctive cyclopentane ring system and two side chains. The stereochemistry at key positions, including the 11alpha and 15S hydroxyl groups, is preserved in the deuterated analog to ensure that it behaves identically to the endogenous compound during analytical procedures. The canonical SMILES notation for this compound reveals the complex three-dimensional structure: O=C1C@HC@@HC@HC1.
The deuterated glycerol moiety represents a particularly important structural feature of this compound. The incorporation of deuterium atoms in the glycerol portion of the molecule provides a stable isotopic signature while maintaining the ester linkage that connects the prostaglandin to the glycerol backbone. This structural arrangement is crucial for maintaining the compound's solubility characteristics and ensuring that it undergoes similar extraction and chromatographic behavior as the endogenous analyte. The glycerol component exhibits conformational flexibility that can influence the molecule's behavior in solution, and nuclear magnetic resonance studies have shown that glycerol derivatives can adopt multiple rotational conformations in aqueous environments.
The isotopic composition of this compound is carefully controlled to ensure analytical reliability. The compound is supplied with a purity specification of ≥99% deuterated forms, which may include a mixture of d1 through d5 species depending on the synthetic methodology used. This level of isotopic purity is essential for maintaining consistent analytical performance, as the presence of unlabeled material could lead to systematic errors in quantification. The isotopic stability of the deuterium labels is generally excellent under normal analytical conditions, although extreme conditions such as high temperature or strongly acidic environments might potentially lead to some hydrogen-deuterium exchange.
Role as a stable isotope-labeled internal standard
The application of this compound as a stable isotope-labeled internal standard represents a sophisticated approach to analytical chemistry that addresses multiple sources of variability in mass spectrometric quantification. Stable isotope dilution mass spectrometry has emerged as the gold standard for quantitative bioanalysis because it provides a means to normalize for variations that occur throughout the entire analytical workflow. The use of an authentic stable isotope-labeled analog ensures that the internal standard is identical to the target analyte except for mass, which eliminates many potential sources of analytical bias that could arise from using structurally different internal standards.
The analytical methodology employing this compound typically involves gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry techniques. These approaches take advantage of the mass difference between the deuterated internal standard and the endogenous analyte to provide selective detection and quantification. The mass spectrometric detection relies on monitoring specific mass-to-charge ratio transitions that are characteristic of each compound, with the internal standard providing a reference point for calculating absolute concentrations of the target analyte. This approach is particularly valuable for prostaglandin glycerol esters because these compounds can be present at very low concentrations in biological samples and may be subject to matrix effects that could interfere with accurate quantification.
| Application | Technique | Mass Transition | Detection Limit |
|---|---|---|---|
| Quantification | Gas Chromatography-Mass Spectrometry | Variable | Not specified |
| Quantification | Liquid Chromatography-Mass Spectrometry | Variable | Not specified |
| Standard Preparation | Direct addition to samples | Mass shift +5 | Dependent on method |
The implementation of this compound as an internal standard requires careful consideration of sample preparation protocols and analytical conditions. The internal standard must be added to samples at an appropriate concentration that provides adequate signal intensity while avoiding saturation of the detector. The timing of internal standard addition is also critical, as it should be introduced as early as possible in the analytical workflow to ensure that it experiences the same sample preparation conditions as the endogenous analyte. This approach allows the internal standard to compensate for losses that may occur during extraction, cleanup, and concentration steps.
The stability characteristics of this compound are particularly important for its function as an internal standard. The compound must remain stable throughout sample storage, preparation, and analysis to provide reliable quantification. The deuterated analog generally exhibits similar stability characteristics to the unlabeled compound, but the isotopic substitution may provide some protection against certain degradation pathways due to the kinetic isotope effect. Storage conditions typically require temperatures of -20°C or lower to maintain long-term stability, and the compound is often supplied in organic solvents to enhance solubility and stability.
The analytical validation of methods using this compound requires assessment of multiple performance parameters including linearity, precision, accuracy, and recovery. The relationship between analyte and internal standard responses should be linear over the intended analytical range, with correlation coefficients typically exceeding 0.99. Precision assessments examine both intra-assay and inter-assay variability, while accuracy is evaluated through recovery studies where known amounts of analyte are added to blank matrices. The use of stable isotope dilution methodology generally provides superior analytical performance compared to external calibration or structural analog internal standards because the isotope-labeled compound behaves nearly identically to the target analyte throughout the analytical process.
The application of this compound extends beyond simple quantification to include studies of metabolic pathways and enzymatic activities. Researchers have utilized this compound to investigate the metabolism of endocannabinoids by cyclooxygenase enzymes and to study the formation of prostaglandin glycerol esters in various biological systems. The availability of a reliable internal standard has facilitated research into the biological roles of these compounds, which had been previously difficult to study due to analytical limitations. Current research suggests that prostaglandin glycerol esters may have unique biological activities that are distinct from both their parent prostaglandins and the endocannabinoid precursors from which they are derived.
Historical context of deuterated prostaglandin analogs
The development of deuterated prostaglandin analogs, including this compound, represents part of a broader evolution in analytical chemistry and pharmaceutical research that began with the discovery of the kinetic isotope effect and the development of stable isotope methodologies. The historical foundation for deuterated compounds can be traced to Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934. This discovery opened new possibilities for studying chemical reactions and biological processes through isotopic substitution, leading to the development of deuterium as an important tool for mechanistic studies and analytical applications.
The application of deuterium in drug development and analytical chemistry gained momentum in the 1970s, when the first patents for deuterated molecules were granted in the United States. The concept of replacing hydrogen with deuterium exemplifies bioisosterism, where similar biological effects to a known compound are achieved while potentially conferring superior properties such as improved pharmacokinetics or enhanced analytical characteristics. The kinetic isotope effect associated with deuterium substitution can significantly alter reaction rates and metabolic pathways, making deuterated compounds valuable both as analytical tools and potential therapeutic agents.
The specific development of deuterated prostaglandin analogs emerged from the need for improved analytical methods to study these important signaling molecules. Prostaglandin E2 itself was first identified in 1962 by Swedish biochemist Sune Bergström and was successfully synthesized in 1970 by American chemist E.J. Corey. The ability to synthesize prostaglandins in the laboratory paved the way for the development of modified analogs, including deuterated versions that could serve as analytical standards. Early applications of stable isotope dilution methodology for prostaglandin analysis began to appear in the 1980s, with researchers recognizing the advantages of using isotopically labeled internal standards for accurate quantification.
| Historical Milestone | Year | Significance |
|---|---|---|
| Deuterium Discovery | 1931 | Foundation for isotopic labeling |
| First Deuterated Drug Patents | 1970s | Commercial development begins |
| Prostaglandin E2 Synthesis | 1970 | Enabled analog development |
| Stable Isotope Dilution Methods | 1980s | Analytical applications emerge |
The evolution of mass spectrometry technology played a crucial role in driving the development of deuterated prostaglandin analogs. Early mass spectrometric methods lacked the sensitivity and selectivity needed to accurately quantify prostaglandins in biological samples, particularly in the presence of complex matrices. The development of tandem mass spectrometry techniques and improved chromatographic separation methods created new opportunities for prostaglandin analysis, but these advances also highlighted the need for reliable internal standards that could compensate for matrix effects and analytical variability.
The emergence of endocannabinoid research in the 1990s and early 2000s created additional demand for sophisticated analytical tools to study the metabolism of these compounds. The discovery that endocannabinoids could be metabolized by cyclooxygenase enzymes to form prostaglandin glycerol esters represented a significant advancement in understanding the intersection between endocannabinoid and prostaglandin signaling pathways. This discovery necessitated the development of analytical methods capable of quantifying these novel metabolites, leading to the creation of deuterated internal standards such as this compound.
The development of deuterated arachidonic acid analogs has provided important insights into the mechanisms of prostaglandin biosynthesis and the potential for modulating these pathways through isotopic substitution. Research has shown that deuteration at specific positions in arachidonic acid can dramatically affect the kinetic parameters of enzymes involved in prostaglandin synthesis, including cyclooxygenase-2 and various lipoxygenases. These findings have implications not only for analytical chemistry but also for understanding the fundamental mechanisms of lipid signaling and the potential development of therapeutic interventions.
The current landscape of deuterated prostaglandin research reflects continued advancement in both analytical methodology and biological understanding. Modern liquid chromatography-tandem mass spectrometry methods can achieve remarkable sensitivity and specificity for prostaglandin quantification, with detection limits in the picogram range. The availability of high-quality deuterated internal standards like this compound has been essential for achieving this level of analytical performance. Simultaneously, ongoing research into the biological roles of prostaglandin glycerol esters continues to reveal new aspects of lipid signaling that were previously unknown, highlighting the importance of having reliable analytical tools to support this research.
Properties
Molecular Formula |
C23H33D5O7 |
|---|---|
Molecular Weight |
431.6 |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D |
InChI Key |
RJXVYMMSQBYEHN-OIDPAJOKSA-N |
SMILES |
O=C1[C@H](C/C=CCCCC(OC([2H])([2H])C(O)([2H])C([2H])([2H])O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |
Synonyms |
PGE2-1-glyceryl ester-d5 |
Origin of Product |
United States |
Scientific Research Applications
Quantification in Biological Samples
PGE2-1-glyceryl ester-d5 serves as an internal standard for the quantification of Prostaglandin E2-1-glyceryl ester in biological matrices. This application is crucial for accurate measurement in studies involving inflammation, pain, and other physiological responses. The incorporation of stable isotopes allows for precise quantification through methods such as liquid chromatography-mass spectrometry (LC-MS) .
Pharmacological Studies
Research has demonstrated that PGE2-1-glyceryl ester-d5 can be utilized to investigate the pharmacodynamics of prostaglandins and their role in various biological pathways:
- Inflammatory Response : PGE2 is a significant mediator in inflammation. Studies have shown that PGE2-1-glyceryl ester-d5 can help elucidate the mechanisms by which prostaglandins influence inflammatory pathways, particularly through cyclooxygenase enzymes .
- Pain Mechanisms : In vivo studies indicate that PGE2-1-glyceryl ester-d5 can be used to assess pain-related responses, such as mechanical allodynia and thermal hyperalgesia, thereby providing insights into pain modulation mechanisms .
Disease Modeling and Therapeutic Development
PGE2-1-glyceryl ester-d5 is instrumental in developing therapies targeting diseases associated with prostaglandin signaling:
- Chronic Inflammatory Diseases : The compound's role in modulating prostaglandin synthesis makes it valuable for studying chronic inflammatory conditions. Inhibitors targeting microsomal prostaglandin E synthase 1 (mPGES-1), which produces PGE2, are being explored as potential treatments for diseases like arthritis and cancer .
- Ocular Hypertension : Research has investigated PGE2-1-glyceryl ester-d5's effects on intraocular pressure, providing potential avenues for treating glaucoma by modulating prostaglandin levels in ocular tissues .
Table 1: Summary of Key Research Findings
Chemical Reactions Analysis
Enzymatic Reactions
Prostaglandin E2-1-glyceryl ester-d5 can undergo oxygenation by cyclooxygenase enzymes (COX), particularly COX-2. This reaction leads to the formation of various prostaglandins from arachidonic acid and related compounds:
-
COX-2 Activity : COX-2 metabolizes 2-arachidonoylglycerol to produce prostaglandin E2 glycerol ester (PGE2-G), which plays significant roles in pain modulation and immune responses .
-
Substrate Specificity : Studies show that MGL and FAAH exhibit a preference for 2-AG over PG-Gs by factors of approximately 30 to 100-fold and 200 to 300-fold, respectively . This indicates that the metabolic pathways involving this compound are distinct from those of other endocannabinoids.
Mass Spectrometric Analysis
Mass spectrometry techniques are employed to analyze the degradation products of this compound. The following transitions are commonly monitored during detection:
-
Precursor ion transitions:
-
444.5 → 391.3
-
444.5 → 409.3
-
409.3 → 391.2
-
391.3 → 91.2
-
These transitions facilitate the quantification of the compound and its metabolites in biological samples .
Comparative Analysis with Related Compounds
This compound shares structural similarities with various prostaglandins and lipid mediators, which can be summarized as follows:
| Compound Name | Molecular Formula | Molecular Weight | Notes |
|---|---|---|---|
| Prostaglandin E2 | C20H32O5 | 352.47 g/mol | Natural form without deuteration |
| Prostaglandin E2-1-glyceryl ester | C23H38O7 | 426.6 g/mol | Non-deuterated version |
| Prostaglandin D2 | C20H32O5 | 352.47 g/mol | Different structural configuration |
| Thromboxane A2 | C20H34O5 | 354.48 g/mol | Involved in platelet aggregation |
This table highlights the unique aspects of this compound, particularly its utility as an internal standard for analytical applications while maintaining structural similarities to other biologically active lipids.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
The table below contrasts PGE2-1-glyceryl ester-d5 with key analogs:
Key Observations:
Deuterated vs. Non-Deuterated Forms: The deuterated form (PGE2-1-glyceryl ester-d5) exhibits enhanced metabolic stability, making it superior for tracer studies. In contrast, the non-deuterated version hydrolyzes rapidly in rat plasma but remains stable longer in human plasma, suggesting species-specific metabolic pathways .
Receptor Specificity: PGE2-1-glyceryl esters (both deuterated and non-deuterated) target CB1 and P2Y6, while PGD2-1-glyceryl ester acts on DP1/DP2 receptors, which mediate allergic responses and sleep regulation . Prostaglandin E1 analogs (e.g., misoprostol) target EP receptors for uterine contraction, highlighting functional divergence among prostaglandin derivatives .
Pharmacological Applications: PGE2-1-glyceryl ester-d5 is restricted to research due to its specialized isotopic labeling, whereas non-deuterated PGE2 esters and PGE1 analogs have clinical applications (e.g., hemorrhage control) .
Metabolic and Pharmacokinetic Differences
- PGE2-1-glyceryl ester-d5 : Retains deuterium atoms at five positions, reducing metabolic degradation rates. This property is critical for mass spectrometry-based quantification in complex biological matrices .
- Non-deuterated PGE2-1-glyceryl ester: Rapidly hydrolyzed to PGE2 in rat plasma (t1/2 < 1 hour) but remains stable in human plasma for >24 hours, suggesting esterase activity varies significantly between species .
- PGD2-1-glyceryl ester: Limited metabolic data exist, but its parent compound (PGD2) is metabolized by 15-hydroxyprostaglandin dehydrogenase, a pathway shared with PGE2 .
Solubility and Formulation Challenges
Preparation Methods
Deuterium Labeling Strategies
Deuterium substitution in PGE2-G-d5 occurs at five hydrogen positions, typically targeting the glyceryl ester moiety to minimize interference with the prostaglandin’s core structure. The molecular formula C23H33D5O7 reflects this selective deuteration, which enhances metabolic stability and ensures distinct mass spectral signatures. Common approaches include:
-
Precursor-Mediated Deuteration : Starting with non-deuterated 2-arachidonoyl glycerol, deuterium is introduced via acid-catalyzed exchange reactions using deuterated solvents (e.g., D2O) or deuterium gas in the presence of palladium catalysts.
-
Semi-Synthetic Methods : Commercially available prostaglandin E2 (PGE2) is enzymatically esterified with deuterated glycerol derivatives, leveraging lipases or esterases to achieve regioselective glyceryl conjugation.
Solubility and Formulation Considerations
PGE2-G-d5 is typically solubilized in acetonitrile or dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL, with stock solutions stabilized at -80°C to prevent degradation. For in vivo studies, formulations often combine DMSO with corn oil or PEG300 to enhance bioavailability, as exemplified by the protocol:
“Take 50 μL DMSO stock solution, mix with 450 μL corn oil, and vortex until clear”.
Biosynthetic Pathways and Enzymatic Preparation
COX-2-Mediated Oxygenation of 2-Arachidonoylglycerol
In vivo, PGE2-G-d5 analogs arise from the oxygenation of 2-arachidonoylglycerol (2-AG) by cyclooxygenase-2 (COX-2), a pathway validated in neuroblastoma-glioma hybrid cells. This process involves:
Enzymatic Deuteration Techniques
Cell-free systems utilizing recombinant COX-2 and deuterated cofactors (e.g., d8-arachidonic acid) enable site-specific deuteration. For example:
This method achieves isotopic purity >99%, critical for minimizing background noise in LC/MS/MS analyses.
Purification and Analytical Validation
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns resolves PGE2-G-d5 from non-deuterated contaminants. Mobile phases often combine acetonitrile and 0.1% formic acid, achieving baseline separation at retention times of 12–14 minutes.
Mass Spectrometric Characterization
LC/MS/MS in negative-ion mode confirms deuteration efficiency using transitions such as m/z 444.5 → 391.3 for PGE2-G-d5. Key parameters include:
| Parameter | Value | Instrumentation |
|---|---|---|
| Collision Energy | 25 eV | Triple Quadrupole MS |
| Ion Source Voltage | -4500 V | Electrospray Ionization |
| Limit of Detection | 0.1 nM |
Deuterium incorporation is verified by comparing experimental isotopic distributions to theoretical models.
Comparative Analysis of Synthetic and Biosynthetic Methods
Yield and Scalability
Chemical synthesis offers higher yields (60–70%) but requires costly deuterated reagents, whereas enzymatic methods provide superior regioselectivity at lower temperatures (25–37°C).
Isotopic Purity
Deuterium content is validated via nuclear magnetic resonance (NMR), with δ 4.8–5.2 ppm signals confirming glyceryl ester deuteration. Biosynthetic routes achieve 95–98% purity, while chemical methods exceed 99%.
Applications in Lipidomics Research
Q & A
Q. What enzymatic pathways are involved in the synthesis of Prostaglandin E2-1-glyceryl ester-d5, and how can researchers optimize these reactions in vitro?
this compound is synthesized via cyclooxygenase-2 (COX-2) and prostaglandin H2 isomerases acting on deuterated 2-arachidonoylglycerol (2-AG-d5). To optimize synthesis, researchers should maintain controlled reaction conditions (pH 7.4, 37°C) and use purified enzyme preparations to enhance yield and purity. Monitoring reaction progress via LC-MS ensures deuterium retention at the glyceryl moiety .
Q. What are the recommended methods for quantifying this compound in biological samples, considering its rapid hydrolysis in certain plasma?
Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity and specificity. To mitigate hydrolysis in rodent plasma (half-life: 14 seconds), samples should be immediately snap-frozen and treated with esterase inhibitors (e.g., PMSF). For human plasma (half-life: 10 minutes), rapid processing and cold-chain handling are critical .
Q. How does this compound interact with the CB1 receptor compared to other endocannabinoids, and what assays are used to study this interaction?
Unlike 2-AG or anandamide, PGE2-1-glyceryl ester-d5 induces transient intracellular calcium mobilization via CB1 receptors. Calcium flux assays (e.g., Fura-2 AM staining) and competitive binding studies with deuterated ligands can quantify receptor affinity and functional selectivity .
Q. What are the optimal storage and handling conditions for this compound to prevent degradation during experiments?
Store lyophilized powder at -20°C (3-year stability) or in solvent (e.g., DMSO) at -80°C (1-year stability). Avoid repeated freeze-thaw cycles. For in vivo use, prepare fresh solutions in ethanol or saline with <0.1% DMSO to minimize solvent toxicity .
Advanced Research Questions
Q. How do researchers address discrepancies in the metabolic stability of this compound across different species, and what implications does this have for translational research?
The compound hydrolyzes rapidly in rodent plasma but slowly in human plasma due to species-specific esterase activity. To reconcile this, researchers use humanized mouse models or ex vivo human plasma incubations to better predict pharmacokinetics in translational studies. Parallel assays comparing hydrolysis rates are essential for cross-species validation .
Q. What experimental evidence supports the independent signaling mechanisms of this compound without hydrolysis to PGE2, and how can these pathways be selectively inhibited in studies?
In RAW264.7 macrophages, PGE2-G-d5 activates PKC and ERK via phospholipase C (PLCβ)-dependent inositol trisphosphate (IP3) production, independent of hydrolysis to PGE2. Pharmacological tools like U73122 (PLCβ inhibitor) or GF109203X (PKC inhibitor) can block these pathways. Radiolabeled tracers (e.g., ³H-PGE2-G-d5) confirm intact compound presence during assays .
Q. In studies investigating the role of this compound in inflammatory pathways, how can researchers differentiate its effects from those of structurally similar prostaglandin glycerol esters?
Use receptor antagonists (e.g., CB1 antagonist AM251) and CRISPR-Cas9 knockout models to isolate CB1-specific effects. LC-MS/MS can distinguish PGE2-G-d5 from analogs like PGD2-G or PGF2α-G by monitoring unique fragmentation patterns .
Q. What are the challenges in elucidating the downstream signaling cascades activated by this compound, and what pharmacological tools are available to map these pathways?
Challenges include overlapping pathways with non-deuterated analogs and transient signal duration. Phospho-specific antibodies (e.g., anti-pERK) and time-course experiments with kinase inhibitors (e.g., PD98059 for ERK) can delineate activation kinetics. Single-cell calcium imaging captures rapid transient responses .
Q. How does the presence of the deuterated glyceryl moiety in this compound affect its metabolic stability compared to the non-deuterated form?
Deuteration at the glyceryl ester bond slows enzymatic hydrolysis via a kinetic isotope effect. Comparative stability assays in plasma (e.g., rat vs. human) using LC-MS quantify deuterium’s protective effect, which can extend half-life by 2–3 fold in certain matrices .
Q. What in vivo models are most appropriate for studying the physiological effects of this compound, considering its rapid metabolism in certain biological matrices?
Chronic inflammation models (e.g., CFA-induced arthritis in rodents) with osmotic pumps for sustained compound delivery are optimal. For acute effects, intraperitoneal bolus dosing paired with timed tissue sampling ensures adequate exposure despite rapid clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
